molecular formula C23H20N2O7 B554334 Z-Tyr-ONp CAS No. 3556-56-7

Z-Tyr-ONp

Cat. No.: B554334
CAS No.: 3556-56-7
M. Wt: 436.4 g/mol
InChI Key: WUHIFOXZYIQZFP-UHFFFAOYSA-N
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Description

Z-Tyr-ONp is a complex organic compound that features a nitrobenzyl group, a benzyloxycarbonyl-protected amino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Tyr-ONp typically involves multiple steps, including the protection of functional groups, coupling reactions, and purification processes. The key steps include:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Coupling reaction: The protected amino acid is coupled with 4-nitrobenzyl bromide under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-ONp can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Acidic or basic conditions for deprotection.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of the free amino compound.

Scientific Research Applications

Z-Tyr-ONp has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-Tyr-ONp involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Nitrobenzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoate: Similar structure with a methoxy group instead of a hydroxy group.

    (S)-4-Nitrobenzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoate: Similar structure with a chloro group instead of a hydroxy group.

Uniqueness

Z-Tyr-ONp is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxy group, in particular, may influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(4-nitrophenyl) 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7/c26-19-10-6-16(7-11-19)14-21(24-23(28)31-15-17-4-2-1-3-5-17)22(27)32-20-12-8-18(9-13-20)25(29)30/h1-13,21,26H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHIFOXZYIQZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-56-7
Record name N-Benzyloxycarbonyltyrosine-4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC88489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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